An In-depth Technical Guide to the Chemical Properties and Structure of 2-Phenylhex-2-enal and its Isomers
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Phenylhex-2-enal and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological interactions of 2-Phenylhex-2-enal, with a primary focus on the commercially significant and researched isomer, (2E)-5-Methyl-2-phenylhex-2-enal. Due to the ambiguity of the common name "2-Phenylhex-2-enal," this document centers on the well-documented properties of this specific isomer, which is widely used in the flavor and fragrance industry.
Chemical Structure and Identification
(2E)-5-Methyl-2-phenylhex-2-enal is an α,β-unsaturated aldehyde characterized by a phenyl group and a hexenal chain with a methyl group at the 5th position. The "(2E)" designation indicates the stereochemistry at the double bond, where the phenyl group and the aldehyde group are on opposite sides.
Structural Identifiers:
Physicochemical Properties
The physicochemical properties of (2E)-5-Methyl-2-phenylhex-2-enal are summarized in the table below, providing key data for experimental design and application.
| Property | Value | Source |
| Molecular Weight | 188.27 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Odor | Sweet, chocolate, cocoa, green, aldehydic | [2][5][6][7] |
| Density | 0.973 g/mL at 25 °C | |
| Boiling Point | 280.58 °C to 290 °C | [7][8] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Refractive Index | n20/D 1.534 | |
| Solubility | Insoluble in water; Soluble in ethanol and oils.[1] | |
| Vapor Pressure | 0.003 mmHg at 20°C | [7] |
Experimental Protocols
General Synthesis of α,β-Unsaturated Aldehydes via Aldol Condensation
This protocol describes a base-catalyzed aldol condensation between an aldehyde and a ketone, followed by dehydration to yield the α,β-unsaturated product. For the synthesis of (2E)-5-Methyl-2-phenylhex-2-enal, this would involve the reaction of isovaleraldehyde and benzaldehyde.
Materials:
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Benzaldehyde
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Isovaleraldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (HCl), dilute
Procedure:
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A solution of sodium hydroxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
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A mixture of benzaldehyde and isovaleraldehyde is added dropwise to the cooled ethanolic NaOH solution with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically several hours) to ensure the completion of the condensation reaction.
-
The reaction is then quenched by the addition of dilute hydrochloric acid to neutralize the base.
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is extracted with diethyl ether.
-
The organic layer is washed sequentially with water and brine.
-
The organic extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by fractional distillation under reduced pressure to yield the α,β-unsaturated aldehyde.
Characterization:
The final product would be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activity and Toxicity Profile
Specific signaling pathways for (2E)-5-Methyl-2-phenylhex-2-enal are not extensively documented. However, as an α,β-unsaturated carbonyl compound, its biological activity is largely dictated by its electrophilic nature.
Mechanism of Toxicity: Michael Addition
α,β-Unsaturated aldehydes and ketones are known to be reactive Michael acceptors.[9][10] This reactivity is the primary mechanism of their toxicity. The electrophilic β-carbon of the unsaturated system is susceptible to nucleophilic attack from biological macromolecules such as proteins and DNA. This covalent modification can lead to enzyme inactivation, oxidative stress, and genotoxicity.
The diagram below illustrates the general mechanism of action for the toxicity of α,β-unsaturated carbonyl compounds.
Figure 1: General mechanism of toxicity for α,β-unsaturated aldehydes via Michael addition.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of (2E)-5-Methyl-2-phenylhex-2-enal.
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¹H and ¹³C NMR: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Data is available in spectral databases.[1]
-
Mass Spectrometry (MS): GC-MS is a common technique for identifying and quantifying this compound. The mass spectrum shows characteristic fragmentation patterns that can be used for its identification.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the aldehyde C-H stretch, the conjugated C=O stretch, and the C=C stretch, as well as absorptions corresponding to the phenyl group.
Safety and Handling
(2E)-5-Methyl-2-phenylhex-2-enal is classified as a skin and eye irritant and may cause an allergic skin reaction.
Hazard Statements:
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area.
This guide provides a foundational understanding of the chemical properties and structure of 2-Phenylhex-2-enal, focusing on the well-characterized isomer (2E)-5-Methyl-2-phenylhex-2-enal. This information is intended to support researchers, scientists, and drug development professionals in their work with this and related compounds.
References
- 1. 5-Methyl-2-phenyl-2-hexenal | C13H16O | CID 5370602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 5-Methyl-2-phenyl-2-hexenal (HMDB0031855) [hmdb.ca]
- 3. 5-Methyl-2-phenyl-2-hexenal [webbook.nist.gov]
- 4. 5-メチル-2-フェニル-2-ヘキセナール、食品グレード香味料成分 [sigmaaldrich.com]
- 5. 5-METHYL-2-PHENYL-2-HEXENAL [ventos.com]
- 6. foodb.ca [foodb.ca]
- 7. Perfumers Apprentice - 5-Methyl-2-Phenyl-2-Hexenal [shop.perfumersapprentice.com]
- 8. 5-Methyl-2-phenyl-2-hexenal | 21834-92-4 | WAA83492 [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
